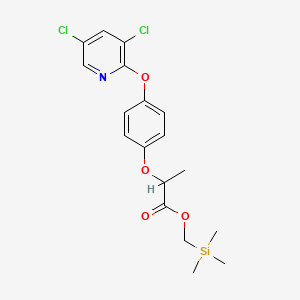
Propanoic acid, 2-(4-((3,5-dichloro-2-pyridinyl)oxy)phenoxy)-, (trimethylsilyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-(4-((3,5-dichloro-2-pyridinyl)oxy)phenoxy)-, (trimethylsilyl)methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(4-((3,5-dichloro-2-pyridinyl)oxy)phenoxy)-, (trimethylsilyl)methyl ester typically involves multiple steps. One common method includes the reaction of 3,5-dichloro-2-pyridinol with 4-bromophenol to form an intermediate compound. This intermediate is then reacted with propanoic acid and (trimethylsilyl)methyl chloride under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(4-((3,5-dichloro-2-pyridinyl)oxy)phenoxy)-, (trimethylsilyl)methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Propanoic acid, 2-(4-((3,5-dichloro-2-pyridinyl)oxy)phenoxy)-, (trimethylsilyl)methyl ester is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-(4-((3,5-dichloro-2-pyridinyl)oxy)phenoxy)-, ethyl ester
- Propanoic acid, 2-(4-((3,5-dichloro-2-pyridinyl)oxy)phenoxy)-, methyl ester
Uniqueness
Propanoic acid, 2-(4-((3,5-dichloro-2-pyridinyl)oxy)phenoxy)-, (trimethylsilyl)methyl ester is unique due to the presence of the (trimethylsilyl)methyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
89445-34-1 |
|---|---|
Molecular Formula |
C18H21Cl2NO4Si |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
trimethylsilylmethyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C18H21Cl2NO4Si/c1-12(18(22)23-11-26(2,3)4)24-14-5-7-15(8-6-14)25-17-16(20)9-13(19)10-21-17/h5-10,12H,11H2,1-4H3 |
InChI Key |
BTWJOUJEKBEAIW-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC[Si](C)(C)C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)Cl |
Canonical SMILES |
CC(C(=O)OC[Si](C)(C)C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)Cl |
| 89445-34-1 | |
Synonyms |
(trimethylsilyl)methyl-2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)-propanoate FOE 3440 A FOE 3440A FOE-3440 A trimethylsilyl methyl-2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy) propanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


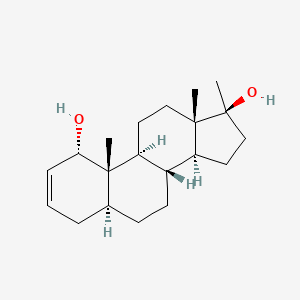
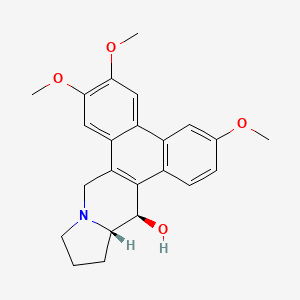
![3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl 3-[3-[3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxopropyl]phenyl]propanoate;dichloride](/img/structure/B1223034.png)
![3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid](/img/structure/B1223036.png)
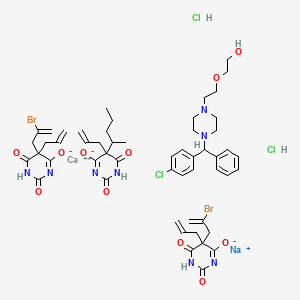

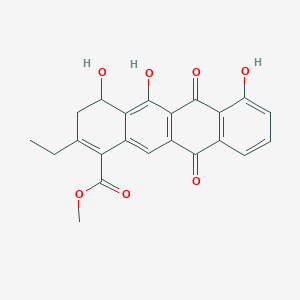
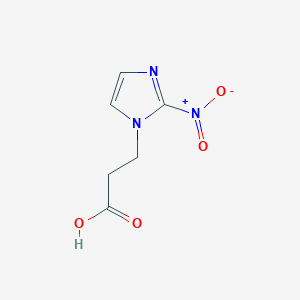
![(4R,5S,8R,9R,11S,12S,13R,18S)-5,11-dihydroxy-9,16-dimethyl-10-oxo-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde](/img/structure/B1223044.png)


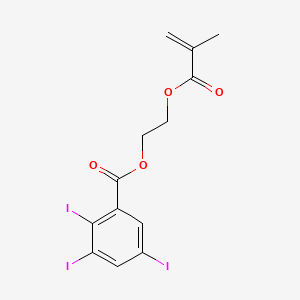
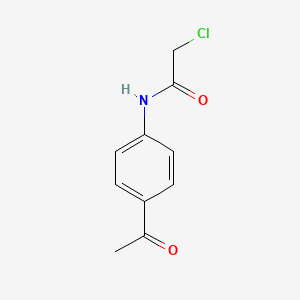
![2-(2-Furanyl)-5-[4-(phenylmethyl)-1-piperazinyl]-4-oxazolecarbonitrile](/img/structure/B1223054.png)
